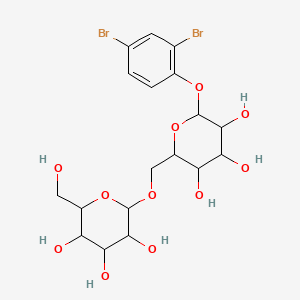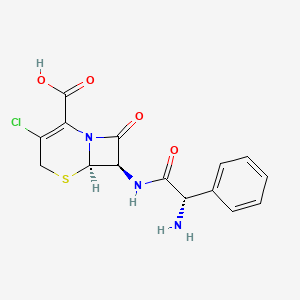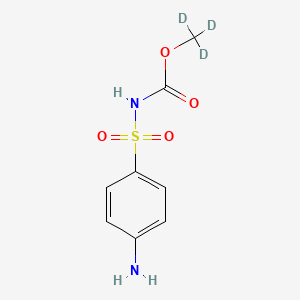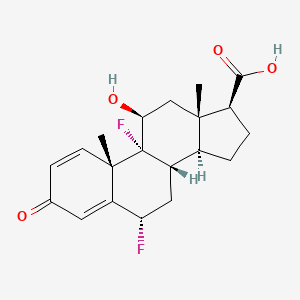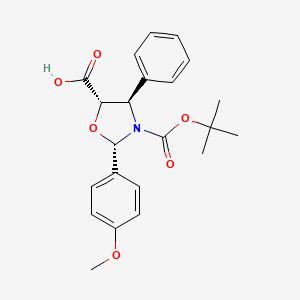
"(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is a chiral oxazolidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the cyclization of a chiral amino alcohol with a diacid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form an open-chain diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds.
Biology
This compound has potential applications in the development of chiral ligands for asymmetric catalysis. It can also be used as a probe to study enzyme-substrate interactions due to its well-defined chiral centers.
Medicine
In medicinal chemistry, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
The compound can be used in the production of chiral materials and as a precursor for the synthesis of specialty chemicals. Its applications in the polymer industry include the development of chiral polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The oxazolidine ring and chiral centers play a crucial role in determining the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R,5S)-2-(4-Hydroxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Methylphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Chlorophenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
Uniqueness
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is unique due to the presence of the methoxy group, which can undergo various chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C22H25NO6 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S,4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19+/m1/s1 |
InChI-Schlüssel |
MSVWUXLRSKRKFZ-QYZOEREBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


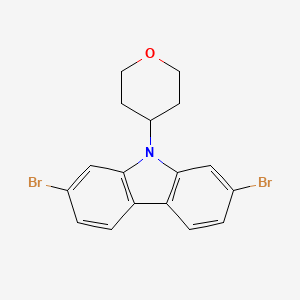
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)


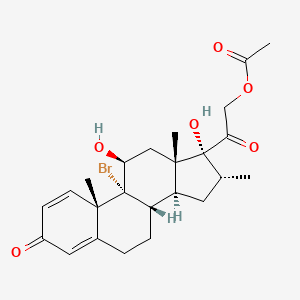
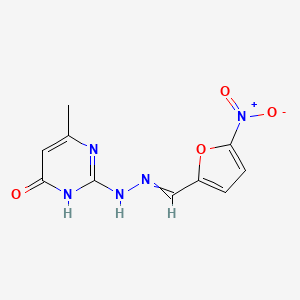
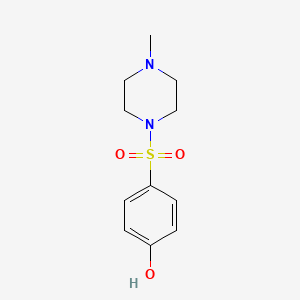
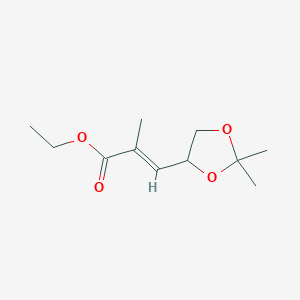

![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
